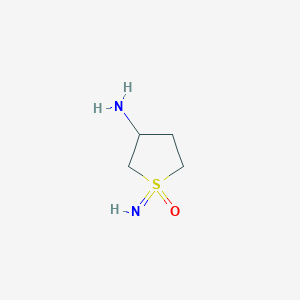![molecular formula C8H12O2 B13491509 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one](/img/structure/B13491509.png)
1-Methyl-2-oxabicyclo[2.2.2]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-oxabicyclo[2.2.2]octan-3-one is a bicyclic lactone compound with a unique structure that includes an oxygen bridge. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one can be synthesized through ring-opening polymerization (ROP) of bridged or fused bicyclic lactones. The process can be initiated by n-butyl lithium or catalyzed by trifluoromethanesulfonic acid in the presence of benzyl alcohol . Another method involves the use of sodium methoxide or organic superbase, which results in both cis and trans isomeric structural units .
Industrial Production Methods: Industrial production of this compound typically involves controlled ring-opening polymerization under specific conditions to ensure high yield and purity. The stereochemistry of the alicyclic structures can be regulated by varying the polymerization conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of different derivatives.
Substitution: Substitution reactions can occur at various positions on the bicyclic ring, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogens or other nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
Applications De Recherche Scientifique
1-Methyl-2-oxabicyclo[2.2.2]octan-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polyesters with superior mechanical and thermal properties.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one involves its ability to undergo ring-opening polymerization, which allows it to form polyesters with unique properties. The stereochemistry of the alicyclic structures plays a significant role in determining the polymer’s properties, which can be regulated by varying the polymerization conditions .
Comparaison Avec Des Composés Similaires
2-Oxabicyclo[2.2.2]octane: This compound is a bioisostere of the phenyl ring and has been used in drug discovery projects.
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane: Known for its use in various chemical reactions and industrial applications.
2-Oxabicyclo[2.2.2]octan-6-one: Another similar compound with unique properties and applications.
Uniqueness: 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one stands out due to its specific structure and reactivity, which allows for the synthesis of polyesters with superior mechanical and thermal properties. Its ability to undergo ring-opening polymerization under various conditions makes it a versatile compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C8H12O2 |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
1-methyl-2-oxabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C8H12O2/c1-8-4-2-6(3-5-8)7(9)10-8/h6H,2-5H2,1H3 |
Clé InChI |
LXTUZAQFOHSOAI-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(CC1)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


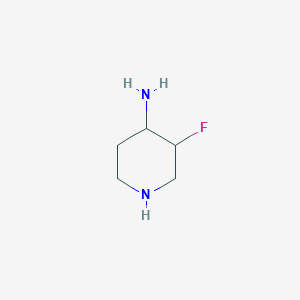
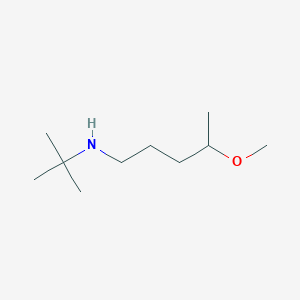
![4-Chloro-2-(chloromethyl)-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B13491441.png)
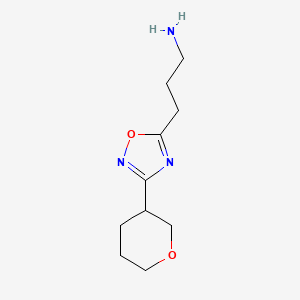

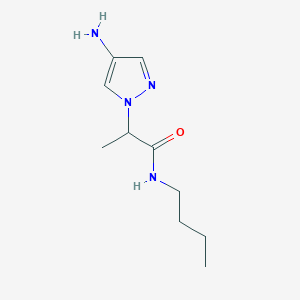
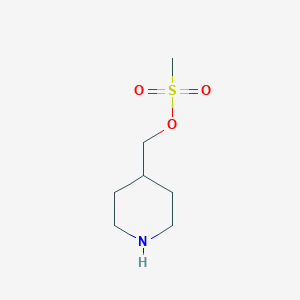
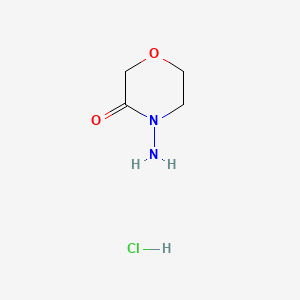
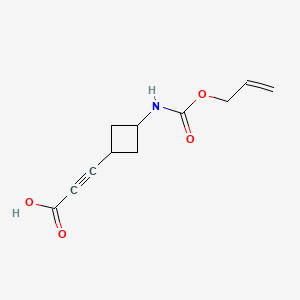
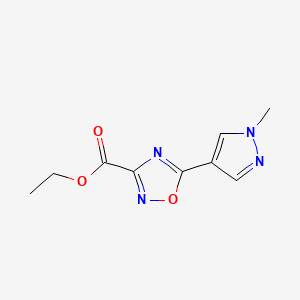
![6-chloro-N-[4-(4-ethenylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13491488.png)
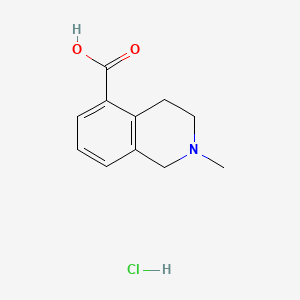
![dimethyl[(1H-pyrazol-4-yl)methyl]amine](/img/structure/B13491499.png)
